![molecular formula C23H14Cl2N2O4 B2737053 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 50436-53-8](/img/structure/B2737053.png)
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Description
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is commonly referred to as CC-115 and belongs to the class of drugs known as mTOR inhibitors.
Scientific Research Applications
Anticonvulsant Evaluation
Indoline derivatives, including those structurally related to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, have been synthesized and evaluated for their anticonvulsant activities. The studies involved assessments using maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models. One study found that certain derivatives exhibited significant anticonvulsant activity, highlighting the therapeutic potential of these compounds in seizure management (Nath et al., 2021).
Antimicrobial Agents
Some novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds showed promising antibacterial and antifungal properties, indicating the potential use of these derivatives as antimicrobial agents (Debnath & Ganguly, 2015).
Anti-inflammatory Agents
A study on 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives revealed promising anti-inflammatory activity in both in vitro and in vivo models. This suggests the potential application of these compounds in the treatment of inflammation-related conditions (Nikalje et al., 2015).
Antitumor Activity
Several N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their antitumor activity against a variety of human tumor cell lines. The study identified compounds with considerable anticancer activity, underscoring the therapeutic potential of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Properties
Research into N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives demonstrated their significant antioxidant activity. This indicates the potential application of these compounds in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N2O4/c24-13-9-10-19(17(11-13)21(29)16-7-3-4-8-18(16)25)26-20(28)12-27-22(30)14-5-1-2-6-15(14)23(27)31/h1-11H,12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIOJKHXCUPPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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